Cas no 2250-98-8 (1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-)

1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- structure
2250-98-8 structure
Nome del prodotto:1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
Numero CAS:2250-98-8
MF:C36H27F51N3O10PS3
MW:1757.70102715492
CID:260275
PubChem ID:21151267

1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
    • [ethoxymethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]methyl bis[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphite
    • 1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadec
    • 1-Octanesulfonamide,N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3...
    • {(ethoxymethyl)[(heptadecafluorooctyl)sulfonyl]amino}methyl bis(2-{ethyl[(heptadecafluorooctyl)sulfonyl]amino}ethyl) phosphite
    • 1-Octanesulfonamide, N,N',N''-(phosphinylidynetris(oxy-2,1-ethanediyl))tris(N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
    • N,N',N''-(Phosphinylidynetris(oxyethane-2,1-diyl))tris(N-ethylheptadecafluorooctane-1-sulphonamide)
    • 1-Octanesulfonamide,N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-,phosphate (3:1) (ester) (8CI)
    • triSAmPAP
    • 1-Octanesulfonamide, N,N',N''-[phosphinylidynetris(oxy-2,1-ethanediyl)]tris[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-
    • DTXSID40883819
    • tris[2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl] phosphate
    • NS00011369
    • 2250-98-8
    • Inchi: InChI=1S/C36H27F51N3O10PS3/c1-4-88(102(91,92)34(82,83)28(67,68)22(55,56)16(43,44)13(37,38)19(49,50)25(61,62)31(73,74)75)7-9-98-101(99-10-8-89(5-2)103(93,94)35(84,85)29(69,70)23(57,58)17(45,46)14(39,40)20(51,52)26(63,64)32(76,77)78)100-12-90(11-97-6-3)104(95,96)36(86,87)30(71,72)24(59,60)18(47,48)15(41,42)21(53,54)27(65,66)33(79,80)81/h4-12H2,1-3H3
    • Chiave InChI: DVAODWOFYVHIEA-UHFFFAOYSA-N
    • Sorrisi: CCOCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)COP(OCCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)CC)OCCN(S(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(=O)=O)CC

Proprietà calcolate

  • Massa esatta: 1756.978181
  • Massa monoisotopica: 1756.978181
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 64
  • Conta atomi pesanti: 104
  • Conta legami ruotabili: 40
  • Complessità: 3140
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 16.2
  • Superficie polare topologica: 174

Proprietà sperimentali

  • Punto di ebollizione: 703.6°Cat760mmHg
  • Punto di infiammabilità: 379.3°C
  • PSA: 187.79000
  • LogP: 19.29290
Fornitori consigliati
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd